4-((1H-benzo[d]imidazol-2-yl)methyl)-N-(3-phenylpropyl)piperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((1H-benzo[d]imidazol-2-yl)methyl)-N-(3-phenylpropyl)piperazine-1-carboxamide is a novel compound that has gained attention in the scientific community due to its potential application in various fields.
Aplicaciones Científicas De Investigación
Antidiabetic Potential
Piperazine derivatives, including structures similar to 4-((1H-benzo[d]imidazol-2-yl)methyl)-N-(3-phenylpropyl)piperazine-1-carboxamide, have been identified as new antidiabetic compounds. Structure-activity relationship studies have led to the identification of several piperazine derivatives as potent antidiabetic agents, mediated by an increase in insulin secretion without alpha2 adrenoceptor blockage. These compounds demonstrated significant improvement in glucose tolerance without causing hypoglycemia or other side effects, marking them as potential candidates for clinical investigation in diabetes management (Le Bihan et al., 1999).
Antimicrobial and Antiviral Activities
New derivatives of piperazine have shown promising antimicrobial and antiviral activities. Compounds synthesized for biological interest exhibited significant antiviral activities against Tobacco mosaic virus (TMV) and potent antimicrobial activity, highlighting their potential as candidates for further pharmacological evaluation (Reddy et al., 2013). Additionally, piperazinyl-4-nitroimidazole derivatives have been studied for their anti-HIV activity, providing a new avenue for the development of non-nucleoside reverse transcriptase inhibitors (Al-Masoudi et al., 2007).
Antimycobacterial and Anti-inflammatory Properties
Imidazo[1,2-a]pyridine-3-carboxamide derivatives bearing piperazine linkers have shown considerable activity against drug-sensitive and resistant strains of Mycobacterium tuberculosis, indicating their potential as new scaffolds for antimycobacterial drug development (Lv et al., 2017). Piperazine derivatives have also been explored for their anti-inflammatory properties, demonstrating significant activity in in-vivo models, which suggests their utility in developing new anti-inflammatory agents (Patel et al., 2019).
Anticancer Investigations
N-phenyl-2-(2-((4-phenyl piperazin-1-yl) methyl)-1H-benzo[d]imidazol-1-yl) acetamides have been synthesized and evaluated for their in vitro anticancer activity against various human cancer cell lines. Some compounds showed significant activity, especially against human cervical and breast carcinoma cell lines, supported by molecular docking studies to understand their mechanism of action (Boddu et al., 2018).
Propiedades
IUPAC Name |
4-(1H-benzimidazol-2-ylmethyl)-N-(3-phenylpropyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O/c28-22(23-12-6-9-18-7-2-1-3-8-18)27-15-13-26(14-16-27)17-21-24-19-10-4-5-11-20(19)25-21/h1-5,7-8,10-11H,6,9,12-17H2,(H,23,28)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFPJKXZVWGQIIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC3=CC=CC=C3N2)C(=O)NCCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1H-benzo[d]imidazol-2-yl)methyl)-N-(3-phenylpropyl)piperazine-1-carboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.